molecular formula C12H10FNO3 B1450625 1-acetyl-6-fluoro-1H-indol-3-yl acetate CAS No. 3798-90-1

1-acetyl-6-fluoro-1H-indol-3-yl acetate

Cat. No.: B1450625
CAS No.: 3798-90-1
M. Wt: 235.21 g/mol
InChI Key: AQZQZARUXJLROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-6-fluoro-1H-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of an acetyl group at the first position, a fluoro group at the sixth position, and an acetate group at the third position of the indole ring. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

1-acetyl-6-fluoro-1H-indol-3-yl acetate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-6-fluoro-1H-indol-3-yl acetate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Fluoro Group: The fluoro group can be introduced using electrophilic fluorination reagents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), under mild conditions.

    Acetylation: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a base, such as pyridine or triethylamine.

    Acetylation at the Third Position: The acetate group can be introduced through esterification using acetic anhydride or acetyl chloride in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-6-fluoro-1H-indol-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form corresponding alcohols or amines.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted indole derivatives.

Comparison with Similar Compounds

1-acetyl-6-fluoro-1H-indol-3-yl acetate can be compared with other similar compounds, such as:

    1-acetyl-6-chloro-1H-indol-3-yl acetate: Similar structure but with a chloro group instead of a fluoro group, which may result in different chemical reactivity and biological activity.

    1-acetyl-6-bromo-1H-indol-3-yl acetate: Similar structure but with a bromo group instead of a fluoro group, which may affect its chemical and biological properties.

    1-acetyl-6-methyl-1H-indol-3-yl acetate: Similar structure but with a methyl group instead of a fluoro group, which may influence its reactivity and activity.

The uniqueness of this compound lies in the presence of the fluoro group, which can significantly impact its chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-acetyl-6-fluoroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZQZARUXJLROY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238348
Record name 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3798-90-1
Record name 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3798-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Acetyloxy)-6-fluoro-1H-indol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Reactant of Route 2
Reactant of Route 2
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Reactant of Route 3
Reactant of Route 3
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Reactant of Route 4
Reactant of Route 4
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Reactant of Route 5
Reactant of Route 5
1-acetyl-6-fluoro-1H-indol-3-yl acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-acetyl-6-fluoro-1H-indol-3-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.